Home > Products > Screening Compounds P123492 > SNNF(N-Me)GA(N-Me)ILSS
SNNF(N-Me)GA(N-Me)ILSS -

SNNF(N-Me)GA(N-Me)ILSS

Catalog Number: EVT-12514064
CAS Number:
Molecular Formula: C45H72N12O16
Molecular Weight: 1037.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SNNF(N-Me)GA(N-Me)ILSS involves several key methods and technical details. The peptide can be synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences.

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids. The N-methylation of specific residues is crucial for enhancing the stability and solubility of the peptide.
  2. Reagents and Conditions: Common reagents include Fmoc (9-fluorenylmethoxycarbonyl) for protecting amino groups and coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.
  3. Purification: After synthesis, the crude peptide is typically purified using high-performance liquid chromatography (HPLC), ensuring that the final product is free from impurities and by-products .
Molecular Structure Analysis

The molecular structure of SNNF(N-Me)GA(N-Me)ILSS can be analyzed using various techniques:

  1. Structural Composition: The peptide consists of a sequence that includes N-methylated residues, which contribute to its unique properties compared to non-methylated counterparts.
  2. Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized peptide.
  3. Crystallography: X-ray crystallography may also be used to elucidate the three-dimensional structure of the peptide, providing insights into its conformational stability and interaction sites .
Chemical Reactions Analysis

SNNF(N-Me)GA(N-Me)ILSS participates in specific chemical reactions relevant to its function:

  1. Inhibition Mechanism: The primary reaction involves binding to IAPP aggregates, preventing their formation into toxic fibrils. This interaction is crucial for mitigating cytotoxic effects associated with amyloid aggregation.
  2. Stability Assessment: The stability of SNNF(N-Me)GA(N-Me)ILSS under physiological conditions can be evaluated through thermal denaturation studies and proteolytic resistance assays, ensuring its viability as a therapeutic agent .
Mechanism of Action

The mechanism by which SNNF(N-Me)GA(N-Me)ILSS exerts its effects involves several processes:

  1. Binding Affinity: The N-methylation enhances hydrophobic interactions with IAPP aggregates, increasing binding affinity.
  2. Prevention of Fibrillation: By binding to monomeric forms of IAPP, SNNF(N-Me)GA(N-Me)ILSS inhibits their aggregation into fibrils, thus reducing cytotoxicity associated with amyloid deposits.
  3. Experimental Data: Studies have shown that treatment with SNNF(N-Me)GA(N-Me)ILSS leads to decreased levels of toxic oligomers in cellular models, supporting its role as an effective inhibitor .
Physical and Chemical Properties Analysis

SNNF(N-Me)GA(N-Me)ILSS exhibits distinct physical and chemical properties:

  1. Solubility: The N-methylation contributes to improved solubility in aqueous solutions, making it suitable for biological applications.
  2. Stability: The peptide demonstrates increased resistance to enzymatic degradation compared to non-methylated analogs.
  3. Molecular Weight: The molecular weight of SNNF(N-Me)GA(N-Me)ILSS is approximately 1,200 Da, which is typical for peptides in this class.

These properties are critical for its effectiveness in therapeutic applications related to amyloidosis .

Applications

SNNF(N-Me)GA(N-Me)ILSS has several scientific applications:

  1. Research on Amyloidosis: It serves as a model compound for studying mechanisms underlying amyloid aggregation and potential therapeutic interventions.
  2. Diabetes Research: Given its role in inhibiting IAPP aggregation, it has implications for developing treatments for type 2 diabetes mellitus.
  3. Drug Development: The compound's properties make it a candidate for further development into pharmacological agents aimed at preventing or treating diseases associated with protein misfolding .

Properties

Product Name

SNNF(N-Me)GA(N-Me)ILSS

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C45H72N12O16

Molecular Weight

1037.1 g/mol

InChI

InChI=1S/C45H72N12O16/c1-8-23(4)36(42(69)52-27(14-22(2)3)38(65)54-31(20-59)41(68)55-32(21-60)45(72)73)57(7)43(70)24(5)49-35(63)18-56(6)44(71)30(15-25-12-10-9-11-13-25)53-40(67)29(17-34(48)62)51-39(66)28(16-33(47)61)50-37(64)26(46)19-58/h9-13,22-24,26-32,36,58-60H,8,14-21,46H2,1-7H3,(H2,47,61)(H2,48,62)(H,49,63)(H,50,64)(H,51,66)(H,52,69)(H,53,67)(H,54,65)(H,55,68)(H,72,73)/t23-,24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1

InChI Key

WWALJTFFTRHQPN-SGBVZERGSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.